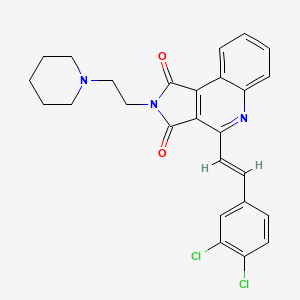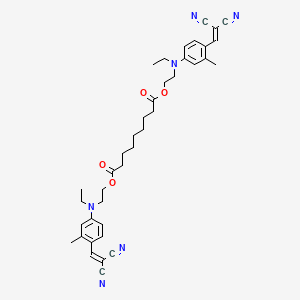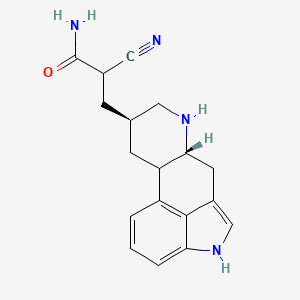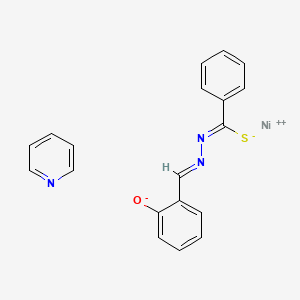
N-Butanoylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butanoylpyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom this compound, specifically, has a butanoyl group attached to the nitrogen atom of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butanoylpyrrole typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The key steps include the preparation of the starting materials, the condensation reaction, and the cyclization process.
Chemical Reactions Analysis
Types of Reactions
N-Butanoylpyrrole undergoes several types of chemical reactions, including:
Electrophilic Substitution: Pyrroles generally react with electrophiles at the α position (C2 or C5) due to the stability of the protonated intermediate.
Oxidation and Reduction: Pyrroles can be oxidized or reduced under specific conditions, leading to various products.
Halogenation: Pyrroles react with halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and bromine (Br2).
Common Reagents and Conditions
Nitrating Agents: HNO3 / Ac2O
Sulfonating Agents: Py·SO3
Halogenating Agents: NCS, NBS, Br2, SO2Cl2, KI / H2O2
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in halogenated pyrroles, while nitration and sulfonation introduce nitro and sulfonyl groups, respectively.
Scientific Research Applications
N-Butanoylpyrrole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Butanoylpyrrole exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-Methylpyrrole
- N-Acetylpyrrole
- N-Propionylpyrrole
Uniqueness
N-Butanoylpyrrole is unique due to its butanoyl group, which imparts distinct chemical properties compared to other N-substituted pyrroles.
Properties
CAS No. |
61480-97-5 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-pyrrol-1-ylbutan-1-one |
InChI |
InChI=1S/C8H11NO/c1-2-5-8(10)9-6-3-4-7-9/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
ORJWDKJLEFJSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


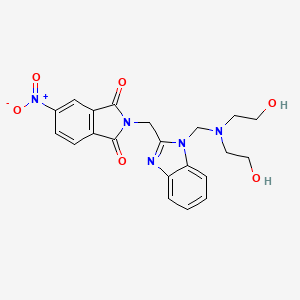
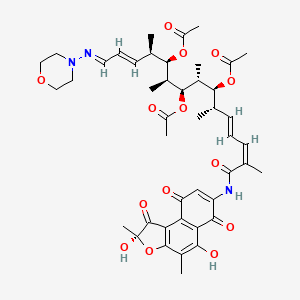
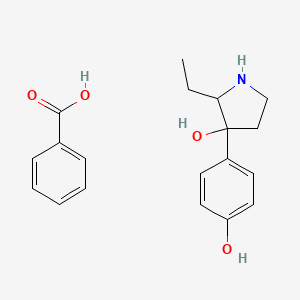


![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12698059.png)
